5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an ethyl chain, and a furan-pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl chain and the furan-pyridazine moiety. Common reagents used in these steps include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The furan and pyridazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazine rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-amine
Uniqueness
The unique combination of the thiophene, furan, and pyridazine rings in 5-ethyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide sets it apart from other similar compounds
Properties
IUPAC Name |
5-ethyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-12-5-8-16(24-12)25(20,21)17-9-11-23-15-7-6-13(18-19-15)14-4-3-10-22-14/h3-8,10,17H,2,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXTXDXEJCIWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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